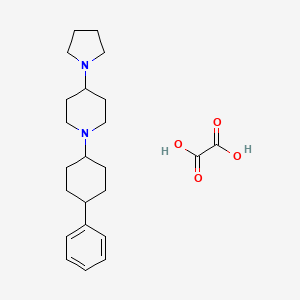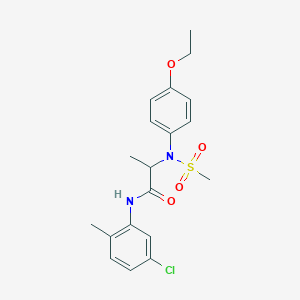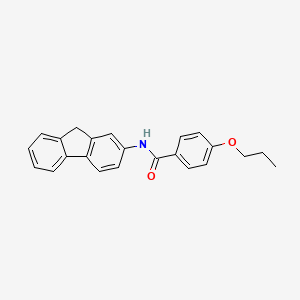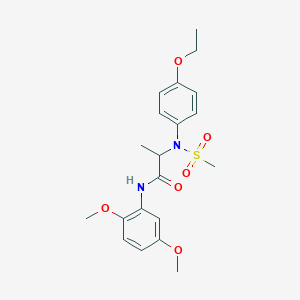![molecular formula C21H29ClN2O6 B3970104 1'-[(4-chlorophenoxy)acetyl]-3-methyl-1,4'-bipiperidine oxalate](/img/structure/B3970104.png)
1'-[(4-chlorophenoxy)acetyl]-3-methyl-1,4'-bipiperidine oxalate
説明
1-[(4-chlorophenoxy)acetyl]-3-methyl-1,4'-bipiperidine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H24ClNO4, and is commonly referred to as "CPAB" for short. In
作用機序
CPAB acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the reuptake of dopamine, CPAB increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and activation of downstream signaling pathways. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPAB are largely dependent on its ability to inhibit the dopamine transporter. Increased dopamine signaling can lead to a variety of effects, including increased locomotor activity, decreased appetite, and changes in mood and affect. CPAB has also been shown to increase the release of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of CPAB for lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically target dopamine signaling pathways without affecting other neurotransmitter systems. CPAB also has a relatively long half-life, which makes it useful for studying long-term effects of dopamine reuptake inhibition.
One limitation of CPAB is its potential for off-target effects on other proteins and receptors. This can complicate data interpretation and make it difficult to attribute observed effects solely to dopamine signaling. Additionally, CPAB has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
将来の方向性
There are many potential future directions for research on CPAB. One area of interest is the development of more selective and potent dopamine transporter inhibitors based on the CPAB scaffold. Another area of interest is the investigation of CPAB's effects on other neurotransmitter systems and how these interactions may contribute to its therapeutic effects. Additionally, more research is needed to establish the safety and efficacy of CPAB in humans, which could pave the way for clinical trials and eventual use as a therapeutic agent.
科学的研究の応用
CPAB has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, CPAB has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is an important protein involved in the regulation of dopamine levels in the brain. This makes CPAB a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
In pharmacology, CPAB has been used to investigate the effects of dopamine reuptake inhibitors on behavior and cognition. It has also been studied for its potential as an antidepressant and anxiolytic agent. In toxicology, CPAB has been used to assess the potential toxicity of other chemicals and drugs that interact with the dopamine transporter.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3-methylpiperidin-1-yl)piperidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.C2H2O4/c1-15-3-2-10-22(13-15)17-8-11-21(12-9-17)19(23)14-24-18-6-4-16(20)5-7-18;3-1(4)2(5)6/h4-7,15,17H,2-3,8-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGAMEBDBJGADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[methyl(phenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970021.png)
![N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide](/img/structure/B3970025.png)

![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B3970032.png)
![2-[1-(2-nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970037.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3970041.png)
![ethyl 4,5-dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3970065.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-benzyl-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3970071.png)
![4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3970076.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3970080.png)

